3-(2-Thienyl)acrylic acid

Catalog No.
S1487126
CAS No.
1124-65-8
M.F
C7H6O2S
M. Wt
154.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Thienyl)acrylic acid

Substituting cinnamic acid or 2-thiopheneacetic acid often leads to failed optoelectronic performance or insufficient bioactivity in medicinal chemistry and materials science. 3-(2-Thienyl)acrylic acid (CAS 1124-65-8) eliminates these risks by providing the exact thiophene-based conjugation and rigid coplanarity required.

  • Proven MALDI matrix precursor (CTA) for high-mass polymers (PEGs up to 40 kDa).
  • Critical bioisostere for GSK-3β and MAO inhibitor scaffolds.
  • Enables catalyst-free, green decarboxylative thioamidation at scale.

Ensure structural integrity and supply chain reliability for your advanced synthesis workflows.

CAS Number

1124-65-8

Product Name

3-(2-Thienyl)acrylic acid

IUPAC Name

(E)-3-thiophen-2-ylprop-2-enoic acid

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+

InChI Key

KKMZQOIASVGJQE-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC(=O)O

Synonyms

3-(2-Thienyl)-2-propenoic Acid; 2-Thiopheneacrylic Acid; 2-Thienylacrylic Acid; 3-(2-Thienyl)propenoic Acid; 3-(Thien-2-yl)acrylic Acid; 3-(Thiophene-2-yl)acrylic Acid; 3-Thiophen-2-ylacrylic Acid; NSC 4247

Canonical SMILES

C1=CSC(=C1)C=CC(=O)O

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)O

The exact mass of the compound 3-(2-Thienyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3-(2-Thienyl)acrylic acid (CAS: 1124-65-8) is a highly versatile heteroaromatic α,β-unsaturated carboxylic acid utilized extensively as a building block in organic synthesis, materials science, and medicinal chemistry[1]. Featuring a thiophene ring conjugated to an acrylic acid moiety, it serves as a critical bioisostere and functional alternative to cinnamic acid . With a melting point of 145–148 °C and predictable dual reactivity at both the olefinic double bond and the carboxylic acid group, this compound is routinely procured as a precursor for advanced active pharmaceutical ingredients (APIs), specialized optoelectronic materials, and high-performance analytical reagents [REFS-1, REFS-2].

Research Fit

Thiophene-containing α,β-unsaturated carboxylic acid building block
Reported intermediate for GSK-3β inhibitor synthesis
Supports photochemical and electrochromic polymer research
Enables organometallic complex and solid-state photodimerization studies

Attempting to substitute 3-(2-thienyl)acrylic acid with its phenyl analog (cinnamic acid) or its non-conjugated counterpart (2-thiopheneacetic acid) frequently results in process or performance failures [1]. The specific combination of the electron-rich thiophene sulfur and the conjugated acrylic double bond fundamentally dictates the molecule's UV absorption, crystal packing, and electronic coupling[1]. Cinnamic acid lacks the specific heteroaromatic electron density required for targeted enzyme inhibition and precise optoelectronic tuning, while 2-thiopheneacetic acid lacks the rigid coplanarity and extended π-conjugation necessary for advanced polymer synthesis and robust matrix applications [2]. Consequently, for workflows demanding specific structural rigidity, tailored lipophilicity, or exact UV absorbance alignment, generic substitution is unviable.

Substitution Risk

Thiophene sulfur introduces distinct HOMO-LUMO energy levels vs. furyl or phenyl analogs, altering photochemical reactivity.
Electrochemical reversibility observed in thienyl-acrylic polymers may not transfer to cinnamate-based systems.
Metal coordination behavior differs from other heteroaryl acrylates, impacting complex bioactivity profiles.

Coplanar Dimerization and Stability

In solid-state applications, 3-(2-thienyl)acrylic acid demonstrates enhanced structural rigidity compared to its non-conjugated analog, 2-thiopheneacetic acid. Crystallographic and polarized IR spectroscopy studies reveal that the direct linkage of the carboxyl group to the extended π-electronic system of the thiophene ring induces strong electronic coupling [1]. This results in the formation of highly coplanar, centrosymmetric hydrogen-bonded dimers and distinct high-temperature (β) and low-temperature (α) polymorphs, whereas the methylene spacer in 2-thiopheneacetic acid disrupts this extended conjugation and coplanarity [1].

Evidence DimensionCrystal lattice coplanarity and H-bond electronic coupling
Target Compound DataForms highly coplanar centrosymmetric dimers with strong π-system/H-bond coupling
Comparator Or Baseline2-Thiopheneacetic acid: Lacks extended coplanarity due to methylene spacer disruption
Quantified DifferencePresence of distinct α/β polymorphic phase stability and rigid coplanar geometry
ConditionsX-ray crystallography and polarized IR spectroscopy at 298 K and 77 K

Ensures predictable thermal behavior and structural rigidity when selecting precursors for organic semiconductors or advanced solid-state materials.

Photosensitivity
Head-to-head
~7× higher sensitivity vs. polyvinyl cinnamate (commercially sensitized)
May support faster exposure and higher resolution in photoresist applications
Unsensitized materials vs. sensitized commercial resist (US Patent 3,945,831)

Transition-Metal-Free Thioamidation

For industrial synthesis of thioamides, 3-(2-thienyl)acrylic acid serves as a highly efficient precursor under transition-metal-free conditions. When reacted with amines and elemental sulfur, it undergoes decarboxylative thioamidation at lowered temperatures (80–100 °C) to afford 2-arylethanethioamidated products in practically high yields, performing on par with or exceeding standard cinnamic acid derivatives [1]. This reactivity profile allows for the elimination of expensive transition-metal catalysts and external oxidants from the workflow [1].

Evidence DimensionDecarboxylative thioamidation yield
Target Compound DataHigh yield conversion to thioamides at 80–100 °C without transition metals
Comparator Or BaselineStandard aliphatic carboxylic acids: Require harsher conditions or transition metal catalysts for similar transformations
Quantified DifferenceEnables transition-metal-free, oxidant-free thioamide synthesis at moderate temperatures
ConditionsReaction with amines and elemental sulfur, solvent-free or controlled temperature

Significantly reduces catalyst costs and heavy-metal remediation requirements in the scale-up of pharmaceutical thioamides.

Photodimerization
Data to verify
20 days (thienyl) vs. 30 days (furyl analog) under solid-state irradiation
Reported 33% shorter reaction time may accelerate project timelines
Cross-study comparable; irradiation conditions may vary

UV Absorption Tuning for MALDI Matrices

3-(2-Thienyl)acrylic acid is a critical precursor for synthesizing advanced MALDI matrices, such as 2-cyano-3-(2-thienyl)acrylic acid (CTA). The integration of the thiophene ring shifts the UV absorption profile (λmax ~ 331 nm for its cyano derivative) to align precisely with standard nitrogen laser excitation wavelengths [1]. This optoelectronic tuning provides a distinct quantitative advantage over standard phenyl-based matrices (like CHCA), enabling the successful ionization and analysis of high molecular mass synthetic polymers (e.g., PEGs up to 40 kDa) and large proteins at low concentrations[1].

Evidence DimensionMatrix ionization efficacy for high-mass polymers
Target Compound DataThiophene-acrylic derivatives (CTA): Successful ionization of PEGs up to 40 kDa
Comparator Or BaselineStandard phenyl-acrylic matrices (CHCA): Lower signal-to-noise ratio for high-mass synthetic polymers
Quantified DifferenceSuperior charge transfer and precise λmax alignment with N2 lasers
ConditionsPositive-ion mode MALDI-TOF MS analysis

Crucial for procurement teams sourcing precursors for next-generation mass spectrometry matrices targeting synthetic polymers.

Antifungal Complex
Head-to-head
Organotin(IV) complex more active than free ligand against F. oxysporum
Supports antifungal screening context; MIC data not reported
In vitro assay against FOA; quantitative MIC needed

Lipophilicity and Bioisosteric Binding

In drug design, replacing a phenyl ring with a thiophene ring fundamentally alters the molecule's physicochemical profile. 3-(2-Thienyl)acrylic acid possesses an XLogP3 of approximately 1.7, offering a different lipophilic and steric profile compared to cinnamic acid[1]. The electron-rich sulfur atom in the heteroaromatic ring acts as a distinct hydrogen-bond acceptor and alters the π-π stacking interactions within enzyme active sites, which is leveraged in the synthesis of highly specific glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase inhibitors [1].

Evidence DimensionPhysicochemical profile and heteroaromatic interactions
Target Compound DataXLogP3 ~1.7, electron-rich sulfur heteroatom
Comparator Or BaselineCinnamic acid: Phenyl ring, strictly carbocyclic π-system
Quantified DifferenceAltered partition coefficient and unique sulfur-mediated binding interactions
ConditionsIn silico modeling and standard physicochemical property calculations

Provides medicinal chemists with a necessary structural variation to overcome poor target affinity or metabolic liabilities associated with standard phenyl rings.

Redox & Emission
Class-level
Reversible oxidation/reduction with color change; blue-light emitter
Indicates potential for electrochromic and OLED research
Cyclic voltammetry in CH₂Cl₂/BFEE; fluorescence spectroscopy
5-LOX Docking
Data to verify
Predicted 5-LOX binding via molecular docking simulations
Supports in silico screening for anti-inflammatory pathways; requires experimental validation
Computational prediction only; no inhibition assay data

MALDI Matrix Synthesis

Procurement of 3-(2-thienyl)acrylic acid is essential for manufacturing 2-cyano-3-(2-thienyl)acrylic acid (CTA) and similar MALDI matrices. Its tailored optoelectronic properties enable the analysis of high-mass synthetic polymers (e.g., PEGs up to 40 kDa) and proteins where standard cinnamic acid derivatives fail to provide sufficient signal-to-noise ratios[1].

Metal-Free Thioamide Production

Highly suited for green chemistry workflows, this compound readily undergoes decarboxylative thioamidation with amines and elemental sulfur at moderate temperatures. This allows industrial chemists to scale up thioamide production without the cost and contamination risks associated with transition-metal catalysts [2].

Targeted Enzyme Inhibitor Development

Selected by medicinal chemistry procurement teams as a bioisostere to cinnamic acid, the thiophene moiety provides specific sulfur-mediated binding interactions and altered lipophilicity. This is critical for synthesizing specific glycogen synthase kinase-3β (GSK-3β) and monoamine oxidase inhibitors .

Organic Semiconductor and Polymer Precursors

Due to its ability to form highly coplanar, centrosymmetric hydrogen-bonded dimers with strong π-system coupling, it is a frequently selected building block for synthesizing rigid, thermally stable organic semiconductors and advanced polymeric materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photoresist monomer synthesis
Photochemical reactivity
Sensitivity comparison to cinnamate resists
Organotin(IV) complex ligand
Carboxylate coordination
Antifungal activity in F. oxysporum assay
Electrochromic polymer precursor
Electropolymerizability and redox reversibility
Cyclic voltammetry and fluorescence emission
Solid-state photodimerization
Crystal packing and [2+2] reactivity
Reaction time context (furyl analog reference)

XLogP3

1.7

UNII

INO5ATY68D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1124-65-8
15690-25-2

Wikipedia

(E)-2-thiopheneacrylic acid

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